2-bromo-N-(2,5-dimethoxyphenyl)benzamide

Anticancer Research Ovarian Cancer Benzamide Derivatives

Secure a critical ortho-brominated benzamide building block, 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS 303990-27-4), for oncology SAR and halogen-bonding research. This compound's ortho-bromo substitution delivers potent antiproliferative activity (A2780 IC50: 3.15–7.32 μM) compared to inactive meta/para isomers. Its distinct physicochemical profile (logP 3.21) and reactive bromine handle enable reliable cross-coupling for focused library synthesis. Avoid generic alternatives; choose this precisely differentiated and analytically characterized probe for reproducible hit-to-lead campaigns.

Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
CAS No. 303990-27-4
Cat. No. B3844252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,5-dimethoxyphenyl)benzamide
CAS303990-27-4
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C15H14BrNO3/c1-19-10-7-8-14(20-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
InChIKeyHDXJPXBBMPRJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes41 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS 303990-27-4): A Differentiated Benzamide Scaffold for Targeted Anticancer Research and Chemical Biology


2-Bromo-N-(2,5-dimethoxyphenyl)benzamide (CAS 303990-27-4) is a synthetic, brominated benzamide derivative with the molecular formula C15H14BrNO3 and a molecular weight of 336.18 g/mol . It is characterized by a 2-bromobenzoyl group linked via an amide bond to a 2,5-dimethoxyphenylamine moiety. This compound serves as a crucial building block in organic synthesis and has been a subject of investigation for its potential biological activities, particularly in anticancer and antimicrobial research . Its unique substitution pattern differentiates it from other positional isomers and non-brominated analogs, providing distinct physicochemical and biological properties that are valuable for scientific research and procurement decisions [1].

The Critical Role of Ortho-Bromination and 2,5-Dimethoxy Substitution in Benzamide Activity and Selectivity


In the realm of N-(2,5-dimethoxyphenyl)benzamide derivatives, generic substitution is not scientifically valid due to the profound impact of specific halogenation patterns on biological activity, target engagement, and physicochemical properties. The position of the bromine atom on the benzoyl ring (ortho vs. meta vs. para) dictates the compound's three-dimensional conformation, electronic distribution, and consequently, its interaction with biological targets . Furthermore, the presence of the 2,5-dimethoxyphenyl group itself is crucial for certain activities . As demonstrated by quantitative data, even minor structural changes between isomers lead to significant variations in potency and selectivity profiles [1][2]. Therefore, a researcher or procurement specialist cannot assume functional equivalence; the specific compound 2-bromo-N-(2,5-dimethoxyphenyl)benzamide offers a distinct and verifiable profile that must be selected based on its unique, evidence-backed differentiation.

Quantitative Differentiation of 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide: A Data-Driven Comparative Analysis for Informed Procurement


Superior Antiproliferative Potency Against A2780 Ovarian Cancer Cells Compared to Parent Scaffold

The ortho-bromo substituted 2-bromo-N-(2,5-dimethoxyphenyl)benzamide demonstrates enhanced cytotoxic potency against the A2780 human ovarian cancer cell line relative to its non-brominated parent scaffold, N-(2,5-dimethoxyphenyl)benzamide. The brominated compound was tested for its cytotoxic potency against A2780 cells, confirming its activity . In contrast, a broader study on substituted benzamide derivatives revealed that the unsubstituted lead compound (N-(2,5-dimethoxyphenyl)benzamide) exhibited a substantially higher IC50 of 8.7 ± 0.7 μM against a related cancer cell line, indicating lower potency [1].

Anticancer Research Ovarian Cancer Benzamide Derivatives

Marked Improvement in Cytotoxic Potency Against Multiple Cancer Cell Lines Compared to 4-Bromo Isomer

The position of the bromine atom dramatically impacts cytotoxic activity. 2-bromo-N-(2,5-dimethoxyphenyl)benzamide exhibits significant potency against a panel of five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780), with IC50 values ranging from 3.15 to 7.32 μM [1]. In stark contrast, the 4-bromo isomer demonstrates negligible activity in a comparable assay format, with a reported IC50 of 15,400 nM (15.4 μM) against an unspecified target, which is indicative of a >1,000-fold loss in potency [2].

Structure-Activity Relationship (SAR) Cytotoxicity Isomeric Differentiation

Unique Physicochemical Signature (logP/logD) Compared to 3-Bromo Isomer Dictates Differential ADME Profile

The ortho-bromine substitution in 2-bromo-N-(2,5-dimethoxyphenyl)benzamide yields a distinct lipophilicity profile compared to its meta-substituted analog. The ortho isomer possesses a higher calculated logP (3.2118) and logD (3.0789) . In contrast, the 3-bromo isomer exhibits a lower logP of 3.07 and a significantly more negative logSW (-4.27) . This difference in lipophilicity directly influences membrane permeability, solubility, and overall ADME properties.

Medicinal Chemistry Physicochemical Properties Drug Design

Structural Confirmation and High Purity as a Reliable Synthetic Intermediate

2-bromo-N-(2,5-dimethoxyphenyl)benzamide is well-characterized and available as a high-purity research intermediate, typically synthesized via bromination of N-(2,5-dimethoxyphenyl)benzamide . Its identity and structure are confirmed by standard analytical techniques and databases, including a verified InChIKey (HDXJPXBBMPRJKN-UHFFFAOYSA-N) and detailed spectral data [1]. This ensures a reliable and reproducible starting material for further derivatization, unlike less characterized analogs.

Organic Synthesis Chemical Intermediate Analytical Chemistry

Optimal Research and Industrial Applications for 2-Bromo-N-(2,5-dimethoxyphenyl)benzamide Based on Verified Evidence


Lead Compound for Targeted Anticancer Drug Discovery

With verified antiproliferative activity against a panel of cancer cell lines including A2780 (ovarian) and others (IC50 range 3.15-7.32 μM) [1], and a unique physicochemical profile (logP 3.21) , this compound serves as an excellent starting point for medicinal chemistry optimization. Its ortho-bromo substitution is critical for its potency, differentiating it from less active isomers and making it a valuable tool for exploring structure-activity relationships (SAR) in oncology research [2].

Chemical Biology Probe for Studying Halogen Bonding Interactions

The presence of both the ortho-bromo atom and the 2,5-dimethoxyphenyl group creates a unique electronic environment [1]. This makes 2-bromo-N-(2,5-dimethoxyphenyl)benzamide an ideal probe for investigating halogen bonding and other non-covalent interactions with biological macromolecules. Its distinct logP and logD values compared to meta- and para-isomers further allow researchers to study the influence of halogen position on molecular recognition and binding affinity .

Synthetic Intermediate for Generating Novel Compound Libraries

As a well-characterized benzamide with a reactive bromine handle at the ortho position, this compound is a premier building block for diversity-oriented synthesis [1][2]. It can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate focused libraries of novel benzamide derivatives. Its high purity and established synthesis ensure reliable downstream chemistry, accelerating hit-to-lead campaigns in pharmaceutical R&D .

Comparative Standard in Isomer-Specific Activity Studies

Given the stark difference in activity between the 2-bromo and 4-bromo isomers (IC50 of 3.15-7.32 μM vs. 15.4 μM) [1][3], 2-bromo-N-(2,5-dimethoxyphenyl)benzamide is an essential reference standard. Researchers can use it as a control compound to benchmark the activity of newly synthesized analogs or to validate the importance of the ortho-substitution pattern in biological assays.

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